2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline
Overview
Description
2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline typically involves the reaction of 2-chloroaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the boronic acid moiety.
Major Products Formed
Aryl-Substituted Products: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application, but generally include the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dioxaborolane ring, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic acid derivative but without the phenyl and chloro substituents.
2-Chloroaniline: Contains the chloro and aniline moieties but lacks the boronic acid functionality.
Uniqueness
2-Chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) aniline is unique due to its combination of a boronic acid moiety with a chloroaniline structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
2-chloro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClNO2/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12,21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQBZGCBUTWAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468027 | |
Record name | 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883727-42-2 | |
Record name | 2-CHLORO-N-PHENYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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